molecular formula C16H19NO3 B15056772 Benzylcis-7-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate

Benzylcis-7-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate

Cat. No.: B15056772
M. Wt: 273.33 g/mol
InChI Key: MOKKTXDDVHSSBZ-KGLIPLIRSA-N
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Description

Benzylcis-7-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate is a complex organic compound with the molecular formula C16H19NO3 It is characterized by a fused bicyclic structure containing a cyclopentane ring and a pyridine ring, with a benzyl ester group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzylcis-7-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Benzylcis-7-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Benzylcis-7-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of Benzylcis-7-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclic structures with fused rings, such as octahydrocyclopenta[c]pyridine and octahydrocyclopenta[c]pyran analogues .

Uniqueness

What sets Benzylcis-7-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate apart is its specific structural configuration and functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H19NO3

Molecular Weight

273.33 g/mol

IUPAC Name

benzyl (4aR,7aR)-7-oxo-3,4,4a,5,6,7a-hexahydro-1H-cyclopenta[c]pyridine-2-carboxylate

InChI

InChI=1S/C16H19NO3/c18-15-7-6-13-8-9-17(10-14(13)15)16(19)20-11-12-4-2-1-3-5-12/h1-5,13-14H,6-11H2/t13-,14+/m1/s1

InChI Key

MOKKTXDDVHSSBZ-KGLIPLIRSA-N

Isomeric SMILES

C1CC(=O)[C@@H]2[C@H]1CCN(C2)C(=O)OCC3=CC=CC=C3

Canonical SMILES

C1CC(=O)C2C1CCN(C2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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